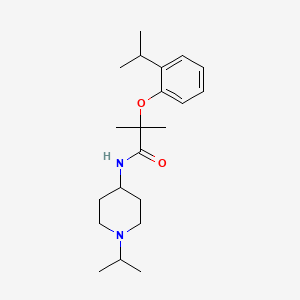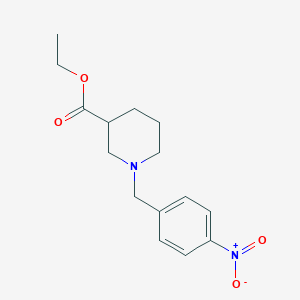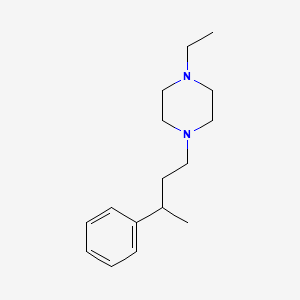![molecular formula C10H9BrCl3NO2 B5197411 methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate, commonly known as BPMC, is a synthetic chemical compound that has been widely used in scientific research. It is a carbamate insecticide that belongs to the family of N-methyl carbamates. The compound has been found to have various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate involves the inhibition of AChE activity. The compound binds irreversibly to the active site of AChE, leading to the formation of a stable carbamylated enzyme complex. This complex prevents the normal degradation of ACh, leading to an accumulation of the neurotransmitter in the synaptic cleft. The overstimulation of cholinergic receptors can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate has been found to have various biochemical and physiological effects. The overstimulation of cholinergic receptors can lead to symptoms such as tremors, convulsions, and respiratory failure. The compound has also been found to have effects on the immune system, with studies showing that it can suppress the immune response. Additionally, BPMC has been found to have effects on the cardiovascular system, with studies showing that it can cause vasodilation and hypotension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate in lab experiments is its high potency as an inhibitor of AChE activity. This allows for the efficient and effective inhibition of the enzyme in various experimental setups. Additionally, BPMC has a well-established synthesis method, making it readily available for use in scientific research.
One limitation of using BPMC in lab experiments is its toxicity. The compound has been found to have a high acute toxicity in animals, making it potentially dangerous to handle. Additionally, the irreversible inhibition of AChE activity can lead to long-lasting effects, making it difficult to control the duration of the inhibition.
Zukünftige Richtungen
For the use of BPMC in scientific research include the development of new AChE inhibitors, investigation of its effects on the immune and cardiovascular systems, and its use as a tool for studying the cholinergic system.
Synthesemethoden
The synthesis of methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate involves the reaction between 4-bromophenylisocyanate and 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents. This synthesis method has been well established and is widely used in the production of BPMC for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate has been extensively used in scientific research as an inhibitor of acetylcholinesterase (AChE) activity. AChE is an enzyme that is responsible for the degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. BPMC has been found to inhibit the activity of AChE, leading to an accumulation of ACh in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This overstimulation can lead to various physiological and biochemical effects.
Eigenschaften
IUPAC Name |
methyl N-[1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl3NO2/c1-17-9(16)15-8(10(12,13)14)6-2-4-7(11)5-3-6/h2-5,8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNFMSHKFSJQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=C(C=C1)Br)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)

![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![6-benzylidene-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5197359.png)

![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)
![2,2'-methylenebis(3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5197378.png)

![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)

![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}](/img/structure/B5197415.png)

